molecular formula C19H18N6O B11021034 N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11021034
M. Wt: 346.4 g/mol
InChI Key: RYSXKKDKQTYTAF-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a pyrazole ring, which is further connected to a pyridine ring through a propyl chain. The presence of these heterocyclic structures imparts significant chemical reactivity and biological activity, making it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole precursor, followed by the formation of the pyrazole ring and subsequent coupling with the pyridine derivative. Key steps include:

    Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Pyrazole: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and pyrazole intermediates with the pyridine derivative using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzimidazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H18N6O
Molecular Weight346.4 g/mol
CAS Number36998-72-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Case Studies

  • MCF7 Cell Line : The compound exhibited an IC50 value of approximately 6.26 µM against the MCF7 breast cancer cell line, indicating potent antiproliferative activity .
  • A549 Cell Line : In another study, the compound demonstrated an IC50 of 26 µM against A549 lung cancer cells, suggesting its effectiveness in inhibiting tumor growth .
  • HepG2 Cell Line : The compound was also assessed for activity against HepG2 liver cancer cells, where it showed promising results in inhibiting cell proliferation and inducing apoptosis .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases that are crucial for cancer cell survival and proliferation.
  • DNA Binding : Studies indicate that it may bind to DNA, disrupting replication processes in cancer cells .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other known pyrazole derivatives is essential.

Compound NameIC50 (µM)Target Cell Line
N-[3-(1H-benzimidazol-2-yl)propyl]-...6.26MCF7
Ethyl 1-(2-hydroxy-3-aroxypropyl)-...26A549
Compound from 0.95A549
Compound from 0.067Aurora-A Kinase

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N6O/c26-19(17-12-16(24-25-17)13-6-3-4-10-20-13)21-11-5-9-18-22-14-7-1-2-8-15(14)23-18/h1-4,6-8,10,12H,5,9,11H2,(H,21,26)(H,22,23)(H,24,25)

InChI Key

RYSXKKDKQTYTAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC(=NN3)C4=CC=CC=N4

Origin of Product

United States

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